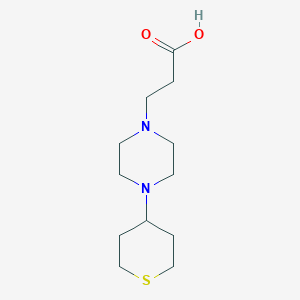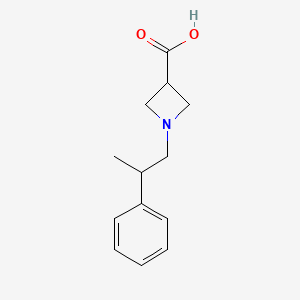
(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine
Overview
Description
“(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine” is a chemical compound with the molecular formula C14H21N . It contains a cyclobutyl ring, which is a type of cycloalkane, and an amine functional group. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms, alkyl groups, aryl groups, or a combination of these three.
Scientific Research Applications
(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine has a number of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand for metal complexes, and as a substrate for enzymes. This compound is also used in the synthesis of other compounds, such as 3-methyl-1-(p-tolyl)cyclobutane-1,2-diol and 3-methyl-1-(p-tolyl)cyclobutane-1,3-diol, which have potential applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine is not yet fully understood. However, it is known that this compound is a substrate for enzymes, and that it can form complexes with metal ions. It is also known that this compound can undergo a variety of chemical reactions, including oxidation, reduction, and hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. It has also been shown to have antifungal activity against Candida albicans.
Advantages and Limitations for Lab Experiments
(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine has several advantages for use in lab experiments. It is a colorless solid that is soluble in water and other organic solvents, and it is relatively easy to synthesize. Furthermore, it is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not yet fully understood, and its biochemical and physiological effects are not yet known.
Future Directions
There are a number of possible future directions for research on (3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted into its potential toxicity and its ability to form complexes with metal ions. Finally, research could be conducted into its potential use as a reagent in organic synthesis, and its ability to act as a substrate for enzymes.
properties
IUPAC Name |
[3,3-dimethyl-1-(4-methylphenyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-4-6-12(7-5-11)14(10-15)8-13(2,3)9-14/h4-7H,8-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBPSXXCFXMWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(C2)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)


![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)
![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)
![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)



![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)

